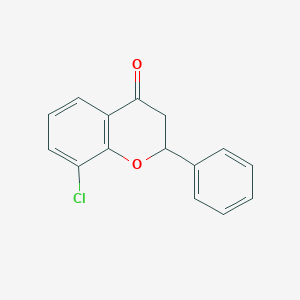
4H-1-Benzopyran-4-one, 8-chloro-2,3-dihydro-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1-Benzopyran-4-one, 8-chloro-2,3-dihydro-2-phenyl- is a synthetic organic compound belonging to the benzopyran family This compound is characterized by its unique structure, which includes a benzopyran core with a chlorine atom at the 8th position and a phenyl group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 8-chloro-2,3-dihydro-2-phenyl- typically involves the following steps:
Starting Materials: The synthesis begins with phenol and p-chlorobenzoyl chloride.
Esterification: Phenol reacts with p-chlorobenzoyl chloride to form p-chlorobenzoic acid ester.
Cyclization: The ester undergoes cyclization under acidic conditions to form the benzopyran core.
Hydrogenation: The final step involves the hydrogenation of the benzopyran core to yield 4H-1-Benzopyran-4-one, 8-chloro-2,3-dihydro-2-phenyl-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key parameters include temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1-Benzopyran-4-one, 8-chloro-2,3-dihydro-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Halogenation and nitration reactions can introduce additional functional groups into the benzopyran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogenating agents like chlorine or bromine, while nitration requires nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions include various substituted benzopyrans and quinones, which can be further utilized in different applications.
Applications De Recherche Scientifique
4H-1-Benzopyran-4-one, 8-chloro-2,3-dihydro-2-phenyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is investigated for its antioxidant properties and ability to reduce oxidative DNA damage.
Mécanisme D'action
The mechanism of action of 4H-1-Benzopyran-4-one, 8-chloro-2,3-dihydro-2-phenyl- involves its interaction with cellular targets, leading to various biological effects:
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1-Benzopyran-4-one: The parent compound without the chlorine and phenyl substitutions.
2,3-Dihydro-4H-1-Benzopyran-4-one: A similar compound lacking the chlorine atom.
8-Chloro-4H-1-Benzopyran-4-one: A compound with only the chlorine substitution.
Uniqueness
4H-1-Benzopyran-4-one, 8-chloro-2,3-dihydro-2-phenyl- is unique due to its specific substitutions, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
66883-86-1 |
|---|---|
Formule moléculaire |
C15H11ClO2 |
Poids moléculaire |
258.70 g/mol |
Nom IUPAC |
8-chloro-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H11ClO2/c16-12-8-4-7-11-13(17)9-14(18-15(11)12)10-5-2-1-3-6-10/h1-8,14H,9H2 |
Clé InChI |
XQROCKZRCAVBQI-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC2=C(C1=O)C=CC=C2Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-Spiro[[1,3]dioxolo[4,5-g]quinazoline-6,4'-piperidin]-8(7H)-one](/img/structure/B11858443.png)




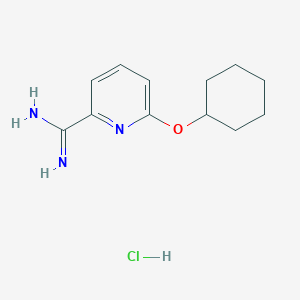
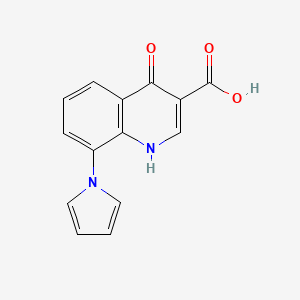

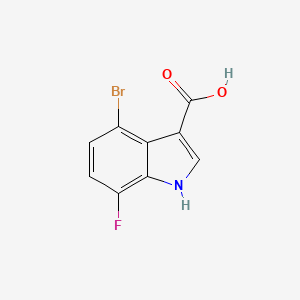
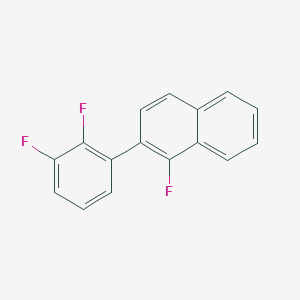
![(4R,6S)-6-Methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate](/img/structure/B11858508.png)



